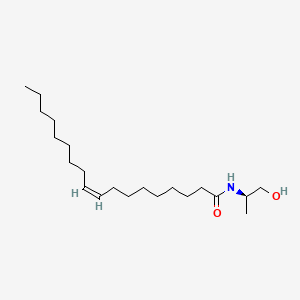

9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-

Vue d'ensemble

Description

AM3102 est un analogue de l'oléoyléthanolamide et un agoniste endogène à haute affinité du récepteur activé par les proliférateurs de peroxysomes alpha. Ce composé est connu pour sa résistance à l'hydrolyse enzymatique et sa capacité à activer le récepteur activé par les proliférateurs de peroxysomes alpha avec une grande puissance in vitro. Il a été démontré qu'il réduisait de manière persistante l'alimentation lorsqu'il était administré in vivo, par voie parentérale ou orale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'AM3102 implique la modification de l'oléoyléthanolamide pour améliorer sa stabilité et sa puissance.

Méthodes de production industrielle : il est probable que la production implique des techniques de synthèse organique standard, y compris l'utilisation de groupes protecteurs, la fonctionnalisation sélective et des processus de purification pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'AM3102 subit principalement des réactions qui impliquent son interaction avec des cibles biologiques plutôt que des réactions chimiques traditionnelles comme l'oxydation, la réduction ou la substitution. Sa stabilité contre l'hydrolyse enzymatique est une caractéristique clé, indiquant qu'il ne subit pas facilement des réactions d'hydrolyse .

Réactifs et conditions courants : Les réactifs et conditions courants utilisés dans la synthèse et l'étude de l'AM3102 comprennent les solvants organiques, les catalyseurs et les conditions qui favorisent la formation d'analogues stables de l'oléoyléthanolamide. Les détails spécifiques sur ces réactifs et conditions ne sont pas largement documentés .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l'AM3102 sont généralement ses métabolites, qui sont étudiés pour leur activité biologique et leur stabilité. Ces métabolites sont résistants à la dégradation enzymatique, ce qui maintient l'efficacité du composé pour activer le récepteur activé par les proliférateurs de peroxysomes alpha .

Applications de la recherche scientifique

L'AM3102 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les propriétés et le comportement des analogues de l'oléoyléthanolamide. En biologie et en médecine, l'AM3102 est étudié pour ses effets thérapeutiques potentiels, y compris sa capacité à réduire l'alimentation et son rôle d'agoniste du récepteur activé par les proliférateurs de peroxysomes alpha. Cela en fait un candidat pour des études sur les troubles métaboliques, l'obésité et la régulation de l'appétit .

Mécanisme d'action

L'AM3102 exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha, un récepteur nucléaire impliqué dans la régulation du métabolisme lipidique et de l'homéostasie énergétique. En se liant à ce récepteur, l'AM3102 module l'expression des gènes impliqués dans l'oxydation des acides gras, le transport des lipides et la dépense énergétique. Cette activation conduit à une réduction du comportement alimentaire et à des effets thérapeutiques potentiels dans les troubles métaboliques .

Applications De Recherche Scientifique

Biological Research

AM3102 is primarily recognized for its role as a high-affinity agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This receptor is crucial for regulating lipid metabolism and inflammation:

- Metabolic Disorders: Studies have indicated that AM3102 can reduce feeding behavior when administered in vivo, making it a candidate for obesity and metabolic disorder research .

- Appetite Regulation: The compound's ability to modulate gene expression related to energy homeostasis suggests its potential in developing therapies for appetite regulation.

Pharmacological Studies

The pharmacokinetics of AM3102 show resistance to enzymatic hydrolysis, which enhances its stability and efficacy:

- Therapeutic Potential: Its action on PPAR-α influences pathways involved in lipid metabolism and inflammation, indicating potential therapeutic uses in conditions such as diabetes and cardiovascular diseases .

- Animal Model Studies: Research has demonstrated dosage-dependent effects on lipid utilization and food intake reduction in animal models, highlighting its applicability in metabolic research.

Additives in Industrial Products

AM3102 is utilized as an additive in various industrial applications:

- Lubricants and Plasticizers: The compound's properties make it suitable for enhancing the performance of lubricants and plasticizers used in manufacturing processes .

Case Study 1: Appetite Regulation

A study published in a peer-reviewed journal demonstrated that administration of AM3102 led to a significant reduction in food intake among tested subjects. The findings suggest that the compound may help develop treatments for obesity by targeting appetite control mechanisms.

Case Study 2: Lipid Metabolism

In another study focusing on metabolic pathways, researchers found that AM3102 enhanced fatty acid oxidation in adipocytes, suggesting its role in improving lipid profiles and energy expenditure.

Mécanisme D'action

AM3102 exerts its effects by activating peroxisome proliferator-activated receptor-alpha, a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis. By binding to this receptor, AM3102 modulates the expression of genes involved in fatty acid oxidation, lipid transport, and energy expenditure. This activation leads to a reduction in feeding behavior and potential therapeutic effects in metabolic disorders .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à l'AM3102 comprennent d'autres analogues de l'oléoyléthanolamide et des agonistes du récepteur activé par les proliférateurs de peroxysomes alpha. Ces composés partagent des similitudes structurelles et des activités biologiques mais peuvent différer en termes de stabilité, de puissance et de résistance à l'hydrolyse enzymatique .

Unicité : L'AM3102 est unique en raison de sa grande puissance pour activer le récepteur activé par les proliférateurs de peroxysomes alpha et de sa résistance à l'hydrolyse enzymatique. Cela en fait un composé précieux pour la recherche sur la régulation métabolique et les applications thérapeutiques .

Activité Biologique

9-Octadecenamide, commonly referred to as oleamide, is a fatty acid amide that has garnered attention for its diverse biological activities. This compound is notable for its involvement in various physiological processes, including neuroprotection, anti-inflammatory effects, and modulation of lipid metabolism. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Oleamide is characterized by its long hydrocarbon chain and an amide functional group. Its chemical structure is represented as follows:

- Chemical Formula : C18H35NO

- Molecular Weight : 281.49 g/mol

1. Neuroprotective Effects

Research indicates that oleamide exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases. A study highlighted its potential to enhance motor coordination in patients with Parkinson's Disease (PD) and suggested that it may improve cognitive functions through modulation of neurotransmitter systems .

Case Study:

- A clinical pilot study evaluated the effects of oleamide-rich extracts on PD patients, demonstrating improvements in motor function and cognitive performance .

2. Anti-inflammatory Activity

Oleamide has been shown to possess significant anti-inflammatory properties. It modulates various signaling pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory disorders.

Research Findings:

- In vitro studies demonstrated that oleamide can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures .

3. Lipid Metabolism Modulation

Oleamide has been identified as a hypolipidemic agent, influencing lipid profiles by reducing triglycerides and cholesterol levels in serum and liver tissues.

Research Findings:

- A study reported that oleamide significantly lowered serum triglycerides (TG) and total cholesterol (TC) levels in experimental models, indicating its potential use in managing hyperlipidemia .

The biological activities of oleamide are mediated through several mechanisms:

- Receptor Interaction : Oleamide interacts with various receptors including cannabinoid receptors (CB1), GABA receptors, and serotonin receptors, contributing to its psychoactive and analgesic effects .

- Inflammatory Pathway Modulation : It inhibits the NF-kB pathway, reducing the expression of pro-inflammatory genes .

- Lipid Metabolism Regulation : Oleamide influences lipid metabolism through activation of AMP-activated protein kinase (AMPK), leading to decreased lipid accumulation in hepatocytes .

Safety and Toxicity

Preclinical studies have assessed the safety profile of oleamide. Results indicated no significant genotoxicity or acute toxicity at doses exceeding 1.0 ml/kg in animal models . However, further long-term studies are required to fully understand the safety implications of chronic oleamide exposure.

Propriétés

IUPAC Name |

(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVYNYWIRWMRHH-JPMGXVIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016487 | |

| Record name | AM-3102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213182-22-0 | |

| Record name | AM-3102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-3102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-3102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.